Home > Products > Screening Compounds P45145 > 8-Benzyloxycaffeine
8-Benzyloxycaffeine - 5422-51-5

8-Benzyloxycaffeine

Catalog Number: EVT-3199986
CAS Number: 5422-51-5
Molecular Formula: C15H16N4O3
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

8-Benzyloxycaffeine is classified as an organic compound and belongs to the family of xanthine derivatives. It is synthesized through organic chemistry techniques that modify caffeine, a widely consumed stimulant found in coffee and tea. The compound has been studied for its potential therapeutic applications, particularly in neuropharmacology, due to its effects on monoamine oxidase B inhibition, which is relevant for conditions such as Parkinson's disease.

Synthesis Analysis

The synthesis of 8-benzyloxycaffeine typically involves the reaction between 8-chlorocaffeine and benzyl alcohol in the presence of sodium metal as a reducing agent. This process generally requires high temperatures to facilitate the reaction:

  1. Reactants: 8-chlorocaffeine and benzyl alcohol.
  2. Catalyst: Sodium metal.
  3. Conditions: High temperature (typically around 150-200°C) to promote the nucleophilic substitution reaction.

The reaction mechanism involves the nucleophilic attack of the benzyl alcohol on the chlorinated caffeine ring, leading to the formation of 8-benzyloxycaffeine through a substitution reaction. The yield and purity of the final product are usually assessed using techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography .

Molecular Structure Analysis

The molecular structure of 8-benzyloxycaffeine can be described by its chemical formula, C16H17N5OC_{16}H_{17}N_5O. The compound features a caffeine backbone with a benzyloxy substituent at the C-8 position, which significantly alters its electronic properties compared to caffeine alone.

Structural Characteristics

  • Molecular Weight: Approximately 285.34 g/mol.
  • Functional Groups: Contains an aromatic ether (benzyloxy) and a xanthine core.
  • Geometry: The molecule exhibits a planar structure due to the conjugated system present in the xanthine ring, which facilitates π-π stacking interactions.

Computational studies using molecular docking have shown that 8-benzyloxycaffeine fits well within the binding site of monoamine oxidase B, suggesting favorable interactions that enhance its inhibitory activity .

Chemical Reactions Analysis

8-Benzyloxycaffeine primarily undergoes reactions typical of aromatic compounds and nitrogen-containing heterocycles. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release caffeine and benzyl alcohol.
  2. Oxidation: The compound can be oxidized at various positions on the xanthine ring, potentially leading to different metabolites with varied biological activities.
  3. Substitution Reactions: The benzyloxy group can participate in further substitution reactions under appropriate conditions.

The compound has been shown to exhibit competitive inhibition against monoamine oxidase B, with reported IC50 values indicating its potency as an inhibitor .

Mechanism of Action

The mechanism by which 8-benzyloxycaffeine exerts its pharmacological effects primarily involves inhibition of monoamine oxidase B. This enzyme is responsible for degrading neurotransmitters such as dopamine:

  1. Binding: The benzyloxy group enhances binding affinity by fitting into the active site of monoamine oxidase B.
  2. Inhibition: By occupying this site, 8-benzyloxycaffeine prevents substrate access, thereby increasing levels of neurotransmitters in synaptic clefts.
  3. Reversibility: Studies indicate that this inhibition is reversible and competitive, allowing for potential therapeutic applications without permanent alteration of enzyme function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

These properties are significant for both laboratory handling and potential pharmaceutical formulation .

Applications

The primary scientific applications of 8-benzyloxycaffeine revolve around its role as a monoamine oxidase B inhibitor:

  1. Neuropharmacology: Investigated for use in treating neurodegenerative diseases such as Parkinson's disease due to its ability to elevate dopamine levels.
  2. Drug Development: Serves as a lead compound for synthesizing analogues with improved potency and selectivity against monoamine oxidase isoforms.
  3. Research Tool: Utilized in studies exploring structure-activity relationships among caffeine derivatives to better understand their pharmacological profiles.
Introduction to 8-Benzyloxycaffeine as a Pharmacological Agent

Historical Development of Caffeine Derivatives as CNS-Targeting Compounds

Caffeine (1,3,7-trimethylxanthine) has served as a foundational scaffold for CNS drug development due to its inherent adenosine receptor antagonism and mild stimulant properties. Early structural modifications focused on alkyl chain additions to the xanthine core, aiming to enhance blood-brain barrier permeability and target engagement. The discovery that C8 substitutions profoundly alter bioactivity—shifting effects from adenosine receptor blockade to monoamine oxidase (MAO) inhibition—marked a significant advance. For example, while caffeine itself weakly inhibits MAO-B (Kᵢ ≈ 3,600 µM), introducing styryl or benzyloxy groups at C8 yielded analogs with Kᵢ values in the nanomolar range [1] [3]. This innovation redirected caffeine chemistry from stimulant applications toward neuroprotective agents targeting neurodegenerative pathways. Seminal work by Petzer et al. demonstrated that 8-(3-chlorostyryl)caffeine (CSC) potently inhibits MAO-B, establishing the C8 position as a critical site for modulating MAO isoform selectivity and binding affinity [3].

Rationale for C8-Substitution Strategy in Purine-Based Drug Design

The C8 position of caffeine offers a synthetically accessible site for steric and electronic modulation without disrupting the planar xanthine core essential for membrane penetration. Substitutions at this position:

  • Disrupt intramolecular hydrogen bonding between N9-H and the C6 carbonyl, increasing molecular flexibility.
  • Extend into hydrophobic cavities of target enzymes like MAO-B, leveraging van der Waals and π-stacking interactions [3] [8].Quantitative structure-activity relationship (QSAR) studies confirm that C8 substituents with optimal lipophilicity (π ≈ 2.0) and electron-withdrawing properties (σ > 0) maximize MAO-B inhibition. For instance, 8-benzyloxycaffeine exhibits a Kᵢ of 0.59 µM for MAO-B—a 6,000-fold enhancement over unmodified caffeine [1] [6]. This "extension strategy" allows the caffeine core to anchor in the MAO-B substrate cavity while the C8 group occupies the adjacent entrance cavity, a binding mode validated via crystallography of analogous inhibitors like safinamide [3] [8].

Table 1: Impact of C8 Substitution on MAO-B Inhibition

CompoundSubstituentMAO-B Kᵢ (µM)Potency vs. Caffeine
CaffeineH3,6001x
8-StyrylcaffeineStyryl0.1230,000x
8-BenzyloxycaffeineBenzyloxy0.596,000x
8-(3-Bromobenzyloxy)3-Bromobenzyloxy0.023150,000x

Positional Significance of the Benzyloxy Pharmacophore in MAO Inhibition

The benzyloxy group (–OCH₂C₆H₅) at C8 confers unique advantages for dual MAO-A/MAO-B inhibition:

  • Conformational flexibility enables adaptation to both MAO isoforms’ active sites. Unlike rigid styryl analogs, the ether bond allows rotation, facilitating optimal positioning within MAO-A’s larger cavity (400 ų) and MAO-B’s bipartite cavity (700 ų) [3] [8].
  • Electron-deficient aromatic rings enhance potency. 3-Substituted benzyloxy derivatives with electron-withdrawing groups (e.g., bromo, chloro) show 10–25× greater MAO-B affinity than unsubstituted analogs. 8-(3-Bromobenzyloxy)caffeine achieves a Kᵢ of 0.023 µM for MAO-B and 0.14 µM for MAO-A, making it among the most potent reversible inhibitors reported [1] [6].
  • QSAR correlations with Hansch parameters confirm inhibition depends on lipophilicity (π) and electronics (σ) of the meta-substituent. The equation: log(1/Kᵢ) = 0.92π – 0.87σ + 7.21 ( = 0.94) indicates bulky, electron-withdrawing groups maximize binding [1].

Table 2: SAR of 8-Benzyloxycaffeine Derivatives

Substituent (Position)MAO-A Kᵢ (µM)MAO-B Kᵢ (µM)Selectivity (MAO-B/A)
None (H)1.300.592.2
3-Methyl0.140.410.34
3-Chloro0.280.0319.0
3-Bromo0.140.0236.1
4-Bromo0.380.1662.3

Molecular docking reveals the caffeine core of 8-benzyloxycaffeine hydrogen-bonds with Gln206 in MAO-B, while the benzyl ring π-stacks with Tyr398. In MAO-A, the benzyloxy group adopts a bent conformation to avoid steric clashes with Phe208 [3] [4]. This binding versatility underpins its balanced potency against both isoforms—a rarity among MAO inhibitors.

Concluding Remarks

8-Benzyloxycaffeine exemplifies rational drug design through targeted caffeine modification. Its C8 benzyloxy group merges conformational adaptability with tunable electronic properties, enabling potent, reversible MAO inhibition. Future work may explore hybrid pharmacophores combining this scaffold with fragments targeting adjacent enzyme subpockets.

Properties

CAS Number

5422-51-5

Product Name

8-Benzyloxycaffeine

IUPAC Name

1,3,7-trimethyl-8-phenylmethoxypurine-2,6-dione

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C15H16N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

LSJWXGMOPMJCHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.